molecular formula C9H8N2O2 B2431721 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1369165-87-6

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B2431721
CAS No.: 1369165-87-6
M. Wt: 176.175
InChI Key: CHGWNHBULMHCCL-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Mechanism of Action

Target of Action

The primary target of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound acts as an inhibitor of FGFR, exhibiting potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The compound’s interaction with FGFR affects the downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine with a suitable nitrile or amide, followed by cyclization using a strong acid or base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Comparison: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other pyrrolopyridine derivatives, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)8-6(11-5)3-2-4-10-8/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGWNHBULMHCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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